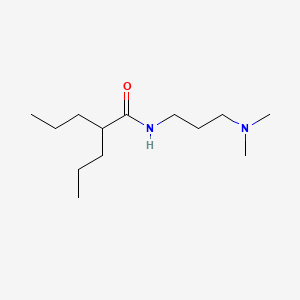
Valeramide, N-(3-(dimethylamino)propyl)-2-propyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Valeramide, N-(3-(dimethylamino)propyl)-2-propyl- is a chemical compound known for its unique structure and properties It is a derivative of valeramide, where the amide group is substituted with a 3-(dimethylamino)propyl group and a 2-propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Valeramide, N-(3-(dimethylamino)propyl)-2-propyl- can be synthesized through a series of chemical reactions. One common method involves the amidation reaction between valeric acid derivatives and 3-(dimethylamino)propylamine. The reaction is typically catalyzed by lead acetate under solvent-free conditions, which enhances the reaction rate and yield . The reaction conditions include maintaining a temperature of around 70°C and using a stoichiometric amount of the reactants.
Industrial Production Methods
In industrial settings, the production of Valeramide, N-(3-(dimethylamino)propyl)-2-propyl- can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of catalysts such as lead acetate or other metal-based catalysts can further enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
Valeramide, N-(3-(dimethylamino)propyl)-2-propyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions include acidic or basic medium.
Reduction: Lithium aluminum hydride; reaction conditions include anhydrous solvents and low temperatures.
Substitution: Various nucleophiles such as halides or amines; reaction conditions depend on the nucleophile used.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
Valeramide, N-(3-(dimethylamino)propyl)-2-propyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism by which Valeramide, N-(3-(dimethylamino)propyl)-2-propyl- exerts its effects involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity to enzymes or receptors. The 2-propyl group can enhance the compound’s hydrophobicity, affecting its solubility and membrane permeability .
Comparison with Similar Compounds
Valeramide, N-(3-(dimethylamino)propyl)-2-propyl- can be compared with other similar compounds such as:
N-(3-(dimethylamino)propyl)methacrylamide: Used in polymer synthesis and exhibits pH-responsive properties.
N-(3-(dimethylamino)propyl)acetamide: Known for its use as a sodium channel blocker and in the synthesis of polyurethane foams.
The uniqueness of Valeramide, N-(3-(dimethylamino)propyl)-2-propyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.
Properties
CAS No. |
3116-16-3 |
|---|---|
Molecular Formula |
C13H28N2O |
Molecular Weight |
228.37 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-2-propylpentanamide |
InChI |
InChI=1S/C13H28N2O/c1-5-8-12(9-6-2)13(16)14-10-7-11-15(3)4/h12H,5-11H2,1-4H3,(H,14,16) |
InChI Key |
GKILOXQZQVNGNL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C(=O)NCCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















